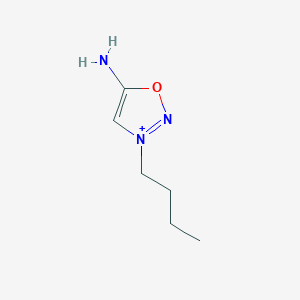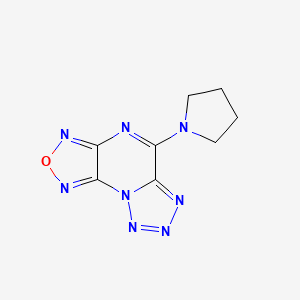
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is a heterocyclic compound with the molecular formula C6H12N3O. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of an amino group and a butyl chain in its structure makes it a versatile molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a butyl-substituted hydrazine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazoles with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-sec-butyl-1,2,3-oxadiazol-3-ium
- 5-Amino-1,2,3-triazoles
- 1,3,4-Oxadiazole derivatives
Uniqueness
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the amino group provides sites for further functionalization, allowing for the development of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C6H12N3O+ |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
3-butyloxadiazol-3-ium-5-amine |
InChI |
InChI=1S/C6H12N3O/c1-2-3-4-9-5-6(7)10-8-9/h5H,2-4,7H2,1H3/q+1 |
InChI-Schlüssel |
HMIRQNJERSQUED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=NOC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506278.png)
![methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate](/img/structure/B11506280.png)
![1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B11506287.png)
![Methyl 4-[(2,5-dimethoxyphenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11506288.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11506291.png)
![5-[(Carboxymethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium](/img/structure/B11506303.png)
![6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B11506304.png)
![4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11506306.png)
![7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B11506311.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506312.png)
![15-butyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11506313.png)

![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11506339.png)
![2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone](/img/structure/B11506341.png)
